molecular formula C11H12ClF2N B13326931 (R)-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine

(R)-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine

Katalognummer: B13326931
Molekulargewicht: 231.67 g/mol
InChI-Schlüssel: GWABHLWTHJXRES-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a 3-chloro-4-(difluoromethyl)phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of a chiral pyrrolidine derivative with a 3-chloro-4-(difluoromethyl)phenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of enantioselective catalysts and chiral auxiliaries can help in achieving high enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a ligand in the development of chiral drugs or as a probe in biochemical assays.

Medicine

In medicinal chemistry, ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Wirkmechanismus

The mechanism of action of ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to specific biological effects. The pathways involved may include inhibition or activation of target proteins, modulation of signaling pathways, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine
  • 2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine (racemic mixture)
  • 2-(3-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine

Uniqueness

®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer or racemic mixture. The presence of the difluoromethyl group also imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C11H12ClF2N

Molekulargewicht

231.67 g/mol

IUPAC-Name

(2R)-2-[3-chloro-4-(difluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H12ClF2N/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1

InChI-Schlüssel

GWABHLWTHJXRES-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)C(F)F)Cl

Kanonische SMILES

C1CC(NC1)C2=CC(=C(C=C2)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.